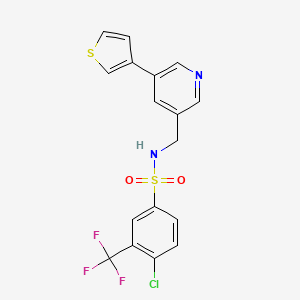

4-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-chloro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF3N2O2S2/c18-16-2-1-14(6-15(16)17(19,20)21)27(24,25)23-8-11-5-13(9-22-7-11)12-3-4-26-10-12/h1-7,9-10,23H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGLPYYEGOWMPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. One common approach is to first synthesize 5-(thiophen-3-yl)pyridin-3-ylmethylamine, followed by its reaction with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow chemistry techniques to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acid derivatives.

Reduction: The chloro group can be reduced to form a corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction reactions might involve reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution reactions could employ nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Chloro-substituted amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. In vitro studies have shown that 4-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide demonstrates potent antibacterial activity against various pathogens. For instance, it has been reported to have Minimum Inhibitory Concentration (MIC) values as low as 1.35 μM against Mycobacterium tuberculosis .

Antiviral Activity

Compounds in the same class have also shown potential as antiviral agents. According to recent studies, derivatives of this compound are being explored for their efficacy against viral infections, including those caused by RNA viruses . The mechanism of action often involves interference with viral replication processes.

Antimicrobial Efficacy Study

A study focused on the antimicrobial efficacy of related compounds demonstrated strong inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The results suggested that compounds with structural similarities could serve as potential leads for new antibiotic development .

Antiviral Research

In another study, researchers evaluated the antiviral properties of similar compounds against Dengue virus and other flaviviruses. The findings indicated that modifications in the chemical structure significantly impacted antiviral activity, suggesting a pathway for developing effective antiviral therapies .

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific biological target. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes by binding to their active sites, disrupting their normal function. The molecular targets and pathways involved would vary based on the specific application and the derivatives formed.

Comparación Con Compuestos Similares

3-Chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide

4-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide

Uniqueness: 4-Chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Actividad Biológica

4-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 432.9 g/mol. Its structure features a chloro group, a trifluoromethyl group, and a sulfonamide moiety, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H12ClF3N2O2S |

| Molecular Weight | 432.9 g/mol |

| CAS Number | 2034269-43-5 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing thiophene and pyridine rings can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) :

- The compound demonstrates promising MIC values against Staphylococcus aureus and Escherichia coli, with reported values ranging from 15.625 μM to 125 μM for different derivatives .

- Comparison with standard antibiotics indicates that these compounds may possess comparable or superior antibacterial activity.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve:

- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt protein synthesis pathways in bacteria, leading to cell death.

- Biofilm Disruption : The compound exhibits moderate-to-good antibiofilm activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), indicating its potential in treating biofilm-associated infections .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of several thiophene-containing sulfonamides, including the target compound. Results indicated that:

- The compound had an MIC of approximately 31.108 μg/mL against Enterococcus faecalis.

- It showed significant bactericidal activity, outperforming some conventional antibiotics in specific assays.

Case Study 2: Anticancer Potential

Research exploring the anticancer properties of similar compounds highlighted their potential as RET kinase inhibitors. These findings suggest that the incorporation of thiophene and pyridine rings enhances the selectivity and potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 4-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide?

- Answer : A typical approach involves coupling a sulfonyl chloride derivative (e.g., 3-(trifluoromethyl)-4-chlorobenzenesulfonyl chloride) with an amine-containing pyridine-thiophene intermediate. For example, a nucleophilic substitution reaction can be performed in anhydrous pyridine with catalytic DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride. The reaction mixture is stirred at room temperature, followed by purification via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) . Solvent choice (e.g., acetonitrile or dichloromethane) and base (e.g., potassium carbonate) can influence reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the integration of the thiophene, pyridine, and sulfonamide moieties. Aromatic protons typically appear between 7.0–8.5 ppm, while the trifluoromethyl group shows a distinct singlet in F NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates the molecular ion peak (e.g., [M+H]) and isotopic pattern consistent with chlorine and sulfur .

- Infrared (IR) Spectroscopy : Peaks near 1350–1150 cm confirm sulfonamide S=O stretching .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency between the pyridine-thiophene and benzenesulfonamide moieties?

- Answer :

- Catalyst Screening : DMAP enhances nucleophilicity of the amine intermediate, but alternative catalysts (e.g., Hünig’s base) may reduce side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve solubility of aromatic intermediates, while dichloromethane may favor faster reaction kinetics .

- Temperature Control : Elevated temperatures (40–60°C) can accelerate coupling but risk decomposition; microwave-assisted synthesis offers a controlled alternative .

Q. What strategies address discrepancies in biological activity data (e.g., cytotoxicity) across different cell lines?

- Answer :

- Assay Standardization : Use multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., MTT assay) and include positive controls (e.g., doxorubicin) .

- Mechanistic Profiling : Combine cytotoxicity assays with apoptosis markers (e.g., caspase-3 activation) or anti-proliferative studies (e.g., BrdU incorporation) to differentiate modes of action .

- Solubility Optimization : Use DMSO stocks at ≤0.1% v/v to avoid solvent-induced artifacts .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Answer :

- Core Modifications : Replace the thiophene ring with other heterocycles (e.g., furan or pyrrole) to assess electronic effects on binding affinity .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro) at the 4-chloro position to modulate sulfonamide acidity and target interactions .

- Bioisosteric Replacement : Substitute the trifluoromethyl group with a pentafluorosulfanyl (-SF) group to enhance metabolic stability .

Data Analysis and Validation

Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR chemical shifts)?

- Answer :

- Reference Standards : Compare data with authenticated samples or literature values (e.g., NIST Chemistry WebBook for mass spectra) .

- Deuterated Solvents : Ensure consistent solvent use (e.g., DMSO-d vs. CDCl) and report solvent-induced shifts .

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in complex aromatic regions .

Safety and Handling

Q. What precautions are necessary for handling this compound in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Perform reactions in a fume hood due to potential release of volatile byproducts (e.g., HCl gas during sulfonylation) .

- Waste Disposal : Neutralize acidic/basic residues before disposal and adhere to institutional guidelines for halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.